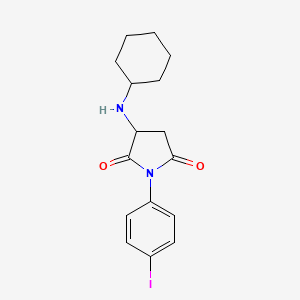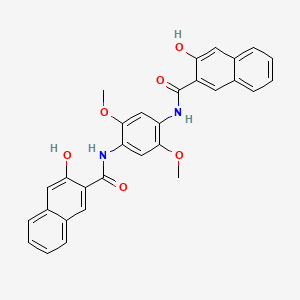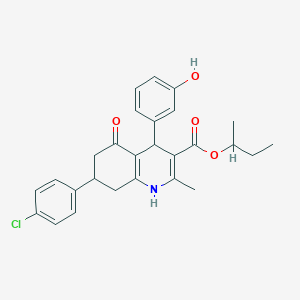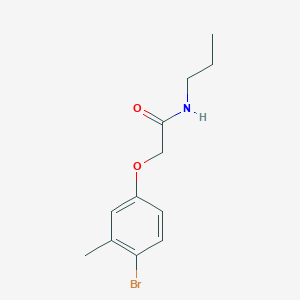
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as CIQ, is a chemical compound that has gained significant attention in the field of neuroscience research. CIQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is widely expressed in the central nervous system.
作用机制
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a competitive antagonist of α7 nAChRs, which are involved in the regulation of various physiological processes, including learning and memory, attention, and inflammation. By blocking the activity of α7 nAChRs, this compound can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of immune function. This compound has also been shown to have neuroprotective effects in various disease models, including ischemia and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for α7 nAChRs. This allows researchers to specifically target these receptors and investigate their role in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, including the investigation of its effects in other disease models, the development of more potent and selective α7 nAChR antagonists, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the underlying mechanisms of α7 nAChR modulation and to identify potential downstream targets for therapeutic intervention.
Conclusion:
In conclusion, this compound is a potent and selective antagonist of α7 nAChRs that has significant potential for scientific research in the field of neuroscience. Its unique mechanism of action and range of biochemical and physiological effects make it a valuable tool for investigating the role of α7 nAChRs in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and to identify new targets for therapeutic intervention.
合成方法
The synthesis of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-2,5-pyrrolidinedione. This intermediate is then reacted with cyclohexylamine to form this compound. The overall yield of the synthesis is approximately 20%.
科学研究应用
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the role of α7 nAChRs in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of α7 nAChRs in cognitive function, anxiety, depression, and addiction. This compound has also been used to study the effects of α7 nAChRs in various disease models, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
3-(cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNHAZJYIVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4937304.png)
![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)

![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)

![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)